molecular formula C10H20N2 B15087561 (3S,8AS)-3-propyloctahydropyrrolo[1,2-a]pyrazine

(3S,8AS)-3-propyloctahydropyrrolo[1,2-a]pyrazine

Cat. No.: B15087561
M. Wt: 168.28 g/mol
InChI Key: AEMSRNHLEUPYQI-UWVGGRQHSA-N
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Description

(3S,8AS)-3-propyloctahydropyrrolo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazine ring, forming a unique bicyclic structure. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrrolopyrazine derivatives, including (3S,8AS)-3-propyloctahydropyrrolo[1,2-a]pyrazine, typically involves several steps:

Industrial Production Methods

Industrial production methods for pyrrolopyrazine derivatives often focus on optimizing yield and reducing costs. One-pot synthesis methods and green chemistry approaches are being explored to make the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

(3S,8AS)-3-propyloctahydropyrrolo[1,2-a]pyrazine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S,8AS)-3-propyloctahydropyrrolo[1,2-a]pyrazine is unique due to its specific substituent groups and stereochemistry, which can influence its biological activity and chemical reactivity. The presence of a propyl group at the 3-position and the specific stereochemistry (3S,8AS) distinguish it from other pyrrolopyrazine derivatives, potentially leading to different interactions with biological targets and varying degrees of efficacy in different applications.

Properties

Molecular Formula

C10H20N2

Molecular Weight

168.28 g/mol

IUPAC Name

(3S,8aS)-3-propyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine

InChI

InChI=1S/C10H20N2/c1-2-4-9-8-12-6-3-5-10(12)7-11-9/h9-11H,2-8H2,1H3/t9-,10-/m0/s1

InChI Key

AEMSRNHLEUPYQI-UWVGGRQHSA-N

Isomeric SMILES

CCC[C@H]1CN2CCC[C@H]2CN1

Canonical SMILES

CCCC1CN2CCCC2CN1

Origin of Product

United States

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